molecular formula C9H14O2 B8634086 8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene CAS No. 88664-53-3

8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene

Cat. No.: B8634086
CAS No.: 88664-53-3
M. Wt: 154.21 g/mol
InChI Key: HWCUIJGHLFHWTC-UHFFFAOYSA-N
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Description

8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene is a bicyclic spiroacetal characterized by a 1,6-dioxaspiro[4.5]decane backbone with a methyl substituent at position 8 and a double bond at position 7. Spiroacetals of this class are notable for their structural complexity and diverse biological roles, ranging from insect pheromones to plant defense cues. The compound’s synthesis typically involves cyclization reactions, such as Diels-Alder or oxymercuration-reduction, though specific protocols for this variant are less documented in the provided evidence. Its structural features, including ring size, substituent position, and stereochemistry, critically influence its chemical behavior and ecological functions .

Properties

CAS No.

88664-53-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

8-methyl-1,6-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C9H14O2/c1-8-3-5-9(11-7-8)4-2-6-10-9/h7H,2-6H2,1H3

InChI Key

HWCUIJGHLFHWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2(CCCO2)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Substituent Position and Ring Size

Table 1: Key Structural Analogs of 8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene
Compound Name Spiro System Substituents Key Features Source/Application Reference
7-Methyl-1,6-dioxaspiro[4.5]dec-7-ene (DHC) [4.5] Methyl at C7 Double bond at C7; synthesized via Diels-Alder (63% yield) Forest pest management
(7E,2E)-7-Ethyl-2-methyl-1,6-dioxaspiro[4.5]decane [4.5] Ethyl at C7, methyl at C2 Dominant pheromone in Megacyllene caryae beetles Insect chemical mimicry
(2E,8E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane [5.5] Methyl at C2 and C8 Shared by M. robiniae and Callisphyris apicicornis Wasp mimicry pheromone
2-Ethyl-7-methyl-1,6-dioxaspiro[4.5]undecane [4.5] Ethyl at C2, methyl at C7 Mixture of (E,E)- and (E,Z)-isomers Cerambycid beetle secretions
Vitispirane (1-oxaspiro[4.5]dec-7-ene derivative) [4.5] 2,10,10-Trimethyl, methylidene at C6 Floral/spirit aroma compound Distilled beverages (2.68–9.10 mg/L)

Key Observations :

  • Substituent Position : The placement of methyl or ethyl groups (e.g., C7 vs. C8) significantly alters volatility and receptor binding. For example, 7-methyl derivatives (e.g., DHC) are optimized for pest management due to higher volatility, while 8-methyl variants may exhibit distinct bioactivity .
  • Ring Size : Spiro[5.5] systems (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) enhance structural stability in pheromones, whereas spiro[4.5] systems (e.g., vitispirane) are more common in flavor compounds .
Insect Pheromones and Mimicry
  • Cerambycid Beetles : Spiroacetals like (7E,2E)-7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane mimic vespid wasp alarm pheromones, deterring predators through chemical mimicry .
  • Aggregation-Sex Pheromones : Male M. caryae beetles produce spiroacetals to attract mates, with structural specificity (e.g., ethyl vs. methyl groups) ensuring species recognition .
Floral Attractants
  • Oligolectic Bees: Compounds like 1,6-dioxaspiro[4.5]decane and (E)-conophthorin in Campanula flowers attract pollen-specialist bees.
Plant Defense Primers

Key Observations :

  • Synthetic Efficiency : Diels-Alder reactions yield higher outputs (63%) compared to oxymercuration-reduction (36%), though the latter is versatile for generating stereochemical diversity .
  • Mass Spectrometry : Spiro[4.5] systems produce base peaks at m/z 85–99, while spiro[5.5] systems show fragments above m/z 100, aiding structural differentiation .

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